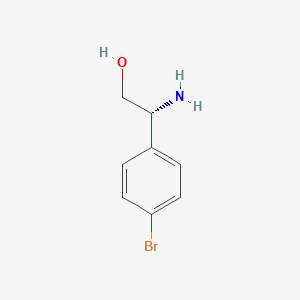

(R)-2-amino-2-(4-bromophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNHFPRYCCCOQV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295801 | |

| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354153-64-3 | |

| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354153-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-amino-2-(4-bromophenyl)ethanol chemical properties

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound is a chiral molecule of significant interest in the fields of medicinal chemistry and organic synthesis. As a versatile building block, its distinct structural features—a stereodefined amino alcohol functional group and a brominated aromatic ring—provide a unique combination of reactivity and functionality. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, synthetic routes, analytical methodologies, and applications, grounded in established scientific principles. The presence of a chiral center makes this compound a valuable precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety. Its utility is particularly noted in the synthesis of agents targeting the central nervous system.[1]

PART 1: Physicochemical and Structural Characterization

The compound is an organic molecule featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain, along with a brominated phenyl group.[2] This combination of functional groups dictates its physical and chemical behavior.

Core Properties

A summary of the key physicochemical properties is presented below. These values are fundamental for designing synthetic transformations, purification protocols, and formulation strategies.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀BrNO | [2][3] |

| Molecular Weight | 216.08 g/mol | [2][4][5] |

| CAS Number | 354153-64-3 | [5][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | Approx. 89-91 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |

| Storage | 2-8°C, under inert atmosphere, protected from light. |

Structural Elucidation

The molecule's structure is defined by a chiral benzylic carbon atom bonded to four different substituents: a 4-bromophenyl ring, a primary amino group, a hydroxymethyl group (-CH₂OH), and a hydrogen atom. The (R) designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectral data for this exact compound is not publicly cataloged, characteristic signals can be predicted based on its functional groups and published data for analogous structures.[7][8]

-

¹H NMR: Protons on the 4-bromophenyl ring would appear as two distinct doublets in the aromatic region (~7.2-7.6 ppm). The benzylic proton would be a multiplet, coupled to the protons of the adjacent hydroxymethyl group. The protons of the -CH₂OH group and the -NH₂ group would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The spectrum would show six distinct carbon signals for the aromatic ring, with the carbon attached to bromine showing a characteristic shift. Signals for the benzylic carbon and the hydroxymethyl carbon would appear in the aliphatic region (~50-75 ppm).

-

IR Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching in the fingerprint region.

PART 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture followed by a chiral resolution step. Asymmetric synthesis is an alternative but often more complex route.

Racemic Synthesis Workflow

A common and straightforward approach to the racemic compound involves the reduction of an α-amino ketone precursor, which can be synthesized from 4-bromobenzoyl chloride. The causality behind this choice is the commercial availability of starting materials and the high-yielding nature of the reactions.

Caption: General workflow for the synthesis of racemic 2-amino-2-(4-bromophenyl)ethanol.

Protocol: Racemic Synthesis

-

Amidation: Dissolve 4-bromobenzoyl chloride in a suitable aprotic solvent (e.g., Dichloromethane). Cool the solution to 0°C.

-

Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethanolamine (1.0 equivalent). Rationale: The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.

-

Work-up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the intermediate amide.

-

Oxidation: Dissolve the amide in dichloromethane and add Dess-Martin periodinane (1.2 equivalents). Rationale: Dess-Martin is a mild oxidant suitable for converting the alcohol to a ketone without over-oxidation.

-

Stir for 2-3 hours at room temperature. Quench the reaction with a saturated solution of Na₂S₂O₃.

-

Extract the product into dichloromethane, dry the organic layer, and concentrate. Purify via column chromatography to obtain the α-amino ketone.

-

Reduction: Dissolve the purified ketone in methanol and cool to 0°C.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Rationale: NaBH₄ is a selective reducing agent for ketones and is operationally simple to use.

-

Stir for 1 hour, then quench carefully with water. Remove the methanol under reduced pressure and extract the product with ethyl acetate to yield the racemic amino alcohol.

Chiral Resolution Strategies

Separating the enantiomers is the most critical step to obtain the desired (R)-enantiomer. The choice of method depends on scale, cost, and available equipment.[9]

Caption: Major pathways for the chiral resolution of amino alcohols.

Protocol: Chiral Resolution by Preparative HPLC

This protocol is adapted from methodologies used for structurally similar compounds and represents a robust, self-validating system for achieving high enantiomeric purity.[10]

-

System Preparation: Use a preparative HPLC system equipped with a chiral stationary phase (CSP). A (R,R) Whelk-O1 column is a suitable choice for this class of compounds.[10]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v). Rationale: The alcohol acts as the polar modifier, while the acidic (TFA) and basic (isopropylamine) additives improve peak shape by suppressing unwanted ionic interactions with the stationary phase.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a concentration suitable for preparative scale (e.g., 10-20 mg/mL).

-

Method Development: Perform an initial analytical run to determine the retention times of the (R) and (S) enantiomers.

-

Preparative Run: Inject the sample onto the column and collect the fractions corresponding to the desired (R)-enantiomer. The elution order will need to be confirmed with an authentic standard or by other analytical means.

-

Post-Run Processing: Combine the fractions containing the pure (R)-enantiomer. Remove the solvent under reduced pressure. The resulting product may be an amine salt with TFA, which can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted into an organic solvent to yield the free base.

-

Purity Analysis: Confirm the enantiomeric excess (e.e.) of the final product using an analytical chiral HPLC method.

PART 3: Applications in Drug Development

This compound serves as a key intermediate for more complex molecular targets. Its bifunctional nature allows for sequential or orthogonal derivatization of the amino and hydroxyl groups. The bromophenyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

This scaffold is particularly valuable for synthesizing compounds with potential anxiolytic or antidepressant activities, where precise stereochemistry is often a prerequisite for selective interaction with biological targets.[1]

Caption: Synthetic utility of the scaffold for creating diverse pharmaceutical agents.

PART 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous.[11]

GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H315 | Causes skin irritation | [12][13][14] |

| H319 | Causes serious eye irritation | [12][13][14] |

| H335 | May cause respiratory irritation | [12][13] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.[14][15]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

References

-

ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-amino-2-(4-bromophenyl)ethanol. Retrieved from [Link]

-

Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-. PubChem Compound Database. Retrieved from [Link]

-

Williams, D. J., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(43), 28208-28225. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]

-

TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc. Retrieved from [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pro-Drug Development. Retrieved from [Link]

Sources

- 1. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]

- 2. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. (S)-2-amino-2-(4-bromophenyl)ethanol [m.chemicalbook.com]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 7. minio.scielo.br [minio.scielo.br]

- 8. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. tsijournals.com [tsijournals.com]

- 11. fishersci.com [fishersci.com]

- 12. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. aksci.com [aksci.com]

(R)-2-amino-2-(4-bromophenyl)ethanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound, also known as (R)-4-bromophenylglycinol, is a high-value chiral building block in the landscape of pharmaceutical synthesis. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group on a substituted phenyl ring, makes it a critical intermediate for a range of biologically active molecules.[1][2] The precise three-dimensional arrangement of these functional groups is paramount for molecular recognition and efficacy in drug-target interactions. Consequently, the development of robust, scalable, and enantiomerically pure synthetic pathways to this compound is a subject of intense research and industrial interest.

This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and practical considerations of each method, offering field-proven insights into why certain experimental choices are made.

Strategic Overview: Pathways to an Enantiopure Amino Alcohol

The synthesis of a single-enantiomer compound like this compound can be approached from three fundamental strategic directions: asymmetric synthesis, biocatalysis, and chiral resolution. Each strategy possesses a unique profile of advantages and challenges related to efficiency, cost, scalability, and environmental impact.

Caption: High-level overview of the main synthetic routes.

Part 1: Asymmetric Synthesis via Prochiral Ketone Reduction

The most elegant and atom-economical approach is the direct asymmetric reduction of a prochiral ketone precursor, typically N-protected 2-amino-4'-bromoacetophenone. This strategy constructs the desired stereocenter in a single, highly controlled step. Two preeminent methodologies in this domain are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation

Pioneered by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (like BINAP) or diamine ligands (like TsDPEN) to achieve exceptionally high enantioselectivity in the hydrogenation of ketones.[3] For amino ketones, the Noyori-Ikariya type catalysts, which operate via a transfer hydrogenation mechanism, are particularly effective.[4][5]

Mechanism and Rationale: The catalyst, often a complex like [(R,R)-TsDPEN]Ru(p-cymene)Cl, operates through a metal-ligand bifunctional mechanism. The reaction typically uses formic acid or isopropanol as the hydrogen source.[4] The substrate's carbonyl group coordinates to the ruthenium center, while the N-H moiety on the chiral ligand interacts with the carbonyl oxygen. This creates a highly organized, six-membered pericyclic transition state, facilitating a stereoselective hydride transfer from the metal to one face of the ketone.[3] The choice of the (R,R)-configured ligand directs the hydride to the re-face of the ketone, yielding the desired (R)-alcohol.

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Experimental Protocol: Representative Noyori Transfer Hydrogenation

-

Catalyst Activation: In a Schlenk flask under an argon atmosphere, the Ru(II) precursor, the chiral (R,R)-TsDPEN ligand, and an appropriate solvent (e.g., dichloromethane) are stirred to form the active catalyst.

-

Reaction Setup: To a separate flask, add the N-protected 2-amino-4'-bromoacetophenone (1.0 eq) and anhydrous solvent.

-

Hydrogen Source: A mixture of formic acid (5 eq) and triethylamine (2 eq) is added. The amine is crucial as it forms an azeotrope with formic acid and acts as the base to generate the active ruthenium-hydride species.[4]

-

Catalysis: The prepared catalyst solution (0.1 - 1.0 mol%) is transferred to the substrate mixture via cannula.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 28 °C) for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification & Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined using chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[6][7] This method is renowned for its predictability, high enantioselectivity, and operational simplicity.[8][9]

Mechanism and Rationale: The mechanism involves the coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen.[10] The catalyst orients the ketone so that the larger substituent is positioned away from the catalyst's bulky group. This conformation allows the activated borane to deliver a hydride intramolecularly to the less sterically hindered face of the carbonyl, leading to a predictable stereochemical outcome.[8][9] Using an (R)-CBS catalyst typically yields the (S)-alcohol for most ketones, so for our target, an (S)-CBS catalyst (derived from (R)-diphenylprolinol) would be required to produce the (R)-alcohol.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 5. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

(R)-2-amino-2-(4-bromophenyl)ethanol CAS number

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol

Introduction

This compound, a chiral amino alcohol, serves as a crucial building block in the landscape of synthetic organic chemistry and medicinal drug development. Its structural features—a stereogenic center, a primary amine, a primary alcohol, and a brominated phenyl ring—make it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. The Chemical Abstracts Service (CAS) number for this compound is 354153-64-3.[1][2] A hydrochloride salt is also available under CAS number 1916569-82-8.[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in chemical synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 354153-64-3 | [1][2] |

| Molecular Formula | C8H10BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Synonyms | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol, (R)-beta-Amino-4-bromobenzeneethanol | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform.[6] |

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure compounds like this compound is a critical task in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. The primary challenge lies in controlling the stereochemistry at the carbon atom bearing the amino and phenyl groups.

Conceptual Synthetic Workflow

A common strategy for synthesizing chiral amino alcohols involves the asymmetric reduction of an α-amino ketone or the opening of a chiral epoxide. The following diagram illustrates a generalized synthetic pathway.

Sources

- 1. aldlab-chemicals_this compound [aldlab.com]

- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 3. 1916569-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound Hydrochloride | 1916569-82-8 | RBD56982 [biosynth.com]

- 5. Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)- | C8H11BrClNO | CID 91844802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-2-amino-2-(4-bromophenyl)ethanol, a chiral molecule of significant interest in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and methodologies.

Section 1: Core Molecular and Physicochemical Properties

This compound is a chiral amino alcohol. The presence of a stereocenter at the carbon atom attached to the amino and hydroxyl groups gives rise to its specific spatial arrangement, which is crucial for its biological activity and application in asymmetric synthesis.

Molecular Identity and Weight

The foundational step in characterizing any chemical entity is to ascertain its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

These values are fundamental for all subsequent quantitative work with this compound.

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is of paramount importance in both synthetic and analytical procedures.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, inert atmosphere, dark place |

Understanding these properties ensures the stability and integrity of the compound during its lifecycle in the laboratory. For instance, storage under an inert atmosphere is recommended to prevent potential oxidation of the amino or alcohol functionalities.

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern pharmaceutical chemistry. The specific stereochemistry is often responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects.

While specific, detailed synthetic routes for this compound are proprietary and vary between suppliers, the general approach involves asymmetric synthesis or chiral resolution. A common strategy for synthesizing similar chiral amino alcohols is the asymmetric reduction of an α-amino ketone precursor.

Below is a conceptual workflow for the synthesis of a chiral amino alcohol, illustrating the critical steps involved in achieving high enantiomeric purity.

Caption: Conceptual workflow for the asymmetric synthesis of a chiral amino alcohol.

The causality behind this workflow is rooted in the principles of stereoselective synthesis. The "Asymmetric Reduction" step is the most critical, as it establishes the desired stereocenter. This is typically achieved using a chiral reducing agent or a catalyst that preferentially forms one enantiomer over the other. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.

Section 3: Comprehensive Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of this compound, a suite of analytical techniques must be employed. This self-validating system of cross-verification is essential for regulatory compliance and scientific rigor.

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed picture of the molecular structure.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide information about the fragmentation pattern of the molecule, further aiding in its identification.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, respectively, and the C-Br bond.[3]

Chromatographic Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for determining the purity of the compound and, crucially, for separating and quantifying the enantiomers.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[4] The choice of the chiral stationary phase (CSP) is critical for achieving separation. For compounds similar to the topic molecule, a (R,R) Whelk-O1 column has been shown to be effective.[4]

Exemplary Chiral HPLC Protocol:

-

Column: (R,R) Whelk-O1 chiral column.[4]

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral separations. A typical ratio could be in the range of 90:10:0.1 (hexane:ethanol:TFA).[4]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 225 nm.[4]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol.[4]

-

Injection Volume: Typically 10-20 µL.[4]

The rationale for using a chiral column lies in its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, their separation.

Caption: Integrated analytical workflow for the characterization of this compound.

Section 4: Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical compounds. Its structural motifs are found in various biologically active molecules.

-

Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system. Its structure is valuable for creating compounds with potential anxiolytic or antidepressant activities.[5]

-

Chiral Auxiliaries and Ligands: The amino alcohol functionality makes it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis, helping to control the stereochemical outcome of chemical reactions.

-

Scaffold for Novel Therapeutics: The bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug screening. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound.

The use of such chiral building blocks is a key strategy in modern drug development to create enantiomerically pure drugs, which often have improved therapeutic indices compared to their racemic counterparts.

Section 5: Conclusion

This compound is a well-defined chemical entity with specific physicochemical properties and a crucial role in the synthesis of chiral pharmaceuticals. Its proper handling, synthesis, and rigorous analytical characterization are essential for its effective application in research and development. The methodologies outlined in this guide provide a framework for scientists and researchers to work with this compound with a high degree of confidence in its quality and integrity.

References

-

2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes. [Link]

-

2-Amino-1-(4-bromophenyl)-1-ethanol. PubChem. [Link]

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

-

2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]

Sources

- 1. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 2. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 2-amino-2-(4-bromophenyl)ethanol [myskinrecipes.com]

In-Depth Technical Guide to the Melting Point of (R)-2-amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of a Seemingly Simple Metric

In the landscape of pharmaceutical development and chiral chemistry, the melting point of a compound is far more than a mere physical constant. It is a sentinel of purity, a predictor of polymorphic form, and a critical parameter in formulation and stability studies. For a chiral molecule such as (R)-2-amino-2-(4-bromophenyl)ethanol, an important building block in the synthesis of biologically active compounds, a precise and well-understood melting point is foundational. This guide provides a comprehensive exploration of the melting point of this compound, delving into the nuances of its determination, the profound impact of enantiomeric purity, and the rigorous methodologies required to establish a reliable value.

Physicochemical Properties and Reported Melting Point

This compound is a chiral amino alcohol with the molecular formula C₈H₁₀BrNO. While various sources provide information on this compound and its derivatives, a definitive, peer-reviewed melting point for the enantiomerically pure (R)-form is not consistently reported across the scientific literature.

One source indicates a melting point of approximately 89-91 °C for "2-amino-2-(4-bromophenyl)ethanol," without specifying the stereochemistry.[1] It is crucial to approach such data with caution, as the melting point of a chiral compound can be significantly influenced by its enantiomeric composition. The melting point of the racemic mixture can be different from that of the pure enantiomers.

For the hydrochloride salt, this compound hydrochloride, supplier data is available, but this does not represent the free base.[2]

Table 1: Reported and Related Physicochemical Data

| Compound | Form | Melting Point (°C) | Source |

| 2-amino-2-(4-bromophenyl)ethanol | Not Specified | 89-91 | [1] |

| This compound | Free Base | Not definitively reported in peer-reviewed literature | - |

| This compound HCl | Salt | Data available from commercial suppliers | [2] |

The Profound Influence of Chirality on Melting Point

The determination of the melting point of a chiral compound is intrinsically linked to its enantiomeric purity. Unlike achiral compounds, the melting behavior of a chiral substance can be complex, often represented by a binary phase diagram.

-

Enantiomerically Pure Compounds: A pure enantiomer, such as 100% this compound, is expected to have a sharp, well-defined melting point.

-

Racemic Mixtures: A racemic mixture (a 50:50 mixture of both enantiomers) can behave in one of three ways upon crystallization:

-

Conglomerate: A mechanical mixture of separate crystals of the two enantiomers. The melting point of a conglomerate is typically lower than that of the pure enantiomers.

-

Racemic Compound (Racemate): A homogenous crystalline phase where the two enantiomers are present in equal amounts in a well-defined stoichiometric ratio within the crystal lattice. The melting point of a racemate can be higher or lower than that of the pure enantiomers.

-

Pseudoracemate (Solid Solution): A solid solution where the two enantiomers are randomly distributed within the crystal lattice. The melting point of a pseudoracemate is typically between that of the pure enantiomers and the eutectic point.

-

-

Scalemic Mixtures (Non-Racemic): Mixtures with an unequal amount of the two enantiomers will exhibit a melting range, and the final melting point will depend on the composition, as depicted in a eutectic phase diagram. The presence of the other enantiomer as an impurity will typically lead to a depression and broadening of the melting range.

Given this complexity, a reported melting point for "2-amino-2-(4-bromophenyl)ethanol" without a corresponding assessment of enantiomeric purity is of limited value for rigorous scientific and developmental work.

Rigorous Determination of Melting Point: A Validated Protocol

To establish a trustworthy melting point for this compound, a systematic and validated approach is imperative. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) for melting range determination.

Prerequisite: Synthesis and Purification

An accurate melting point determination begins with a well-characterized and highly pure sample. The synthesis of enantiopure this compound can be achieved through various stereoselective methods, such as asymmetric synthesis or chiral resolution of the racemic mixture.[3][4]

Conceptual Synthesis Outline:

A common route to chiral amino alcohols involves the asymmetric reduction of a corresponding α-amino ketone or the chiral resolution of the racemic amino alcohol. For instance, racemic 2-amino-2-(4-bromophenyl)ethanol could be synthesized and then resolved using a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization.

Purification:

The synthesized this compound must be meticulously purified, typically by recrystallization from a suitable solvent system, to remove residual solvents, starting materials, and byproducts. The purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral column.

Essential Characterization: Determination of Enantiomeric Excess

Before melting point determination, the enantiomeric excess (e.e.) of the sample must be quantified to ensure it is enantiomerically pure. Chiral HPLC is the gold standard for this analysis.

Illustrative Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) suitable for the separation of amino alcohols, such as a polysaccharide-based column (e.g., Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Procedure:

-

Dissolve a small amount of the racemic 2-amino-2-(4-bromophenyl)ethanol to establish the retention times of both the (R) and (S) enantiomers.

-

Inject the purified this compound sample under the same conditions.

-

Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

An enantiomeric excess of ≥99.5% is desirable for an accurate melting point determination of the pure enantiomer.

Step-by-Step Melting Point Determination (USP <741> Class I Method)

This protocol outlines the use of a modern, automated melting point apparatus, which is common in research and quality control laboratories.

-

Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.

-

Sample Preparation:

-

Thoroughly dry the purified this compound, preferably under vacuum, to remove any residual solvent.

-

Finely powder the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

-

Measurement:

-

Set the starting temperature of the apparatus to approximately 10 °C below the expected melting point (based on the 89-91 °C range).

-

Set the heating rate to 1 °C/minute.

-

Place the capillary tube in the apparatus.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting range is the interval between these two temperatures.

-

-

Reporting: Report the result as a melting range. For a highly pure, enantiomerically pure compound, this range should be narrow (typically ≤ 2 °C).

Workflow for Accurate Melting Point Determination

The following diagram illustrates the logical workflow for obtaining a reliable melting point for this compound.

Caption: Workflow for the rigorous determination of the melting point of this compound.

Conclusion: A Call for Rigor

The melting point of this compound, while seemingly a simple parameter, requires a meticulous and multi-faceted approach for its accurate determination. This guide has underscored the critical interplay between synthesis, purification, and, most importantly, the assessment of enantiomeric purity. For researchers and developers working with this and other chiral molecules, adhering to a rigorous, self-validating workflow is not merely good practice; it is essential for ensuring data integrity, reproducibility, and the ultimate success of their scientific endeavors. The reported value of 89-91 °C should be considered preliminary until a comprehensive study, following the principles outlined herein, is published in peer-reviewed literature.

References

- This guide is a synthesis of established principles in analytical and organic chemistry. Specific peer-reviewed data for the melting point of enantiomerically pure this compound is not readily available in the searched literature.

-

ChemBK. (n.d.). 2-aMino-2-(4-broMophenyl)ethanol. Retrieved from [Link]

-

MDPI. (2020). Enantiomers and Their Resolution. Retrieved from [Link]

-

Sinko, G. (2005). Preparations and biological properties of chiral compounds. Arhiv za higijenu rada i toksikologiju, 56(4), 351-361. Retrieved from [Link]

- United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. (Note: Access to the full USP chapter requires a subscription. The principles are widely discussed in analytical chemistry resources.)

-

MDPI. (2022). Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol. Retrieved from [Link]

-

Williams, D. S., et al. (2008). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. Retrieved from [Link]

Sources

(R)-2-amino-2-(4-bromophenyl)ethanol solubility data

An In-Depth Technical Guide to the Solubility of (R)-2-amino-2-(4-bromophenyl)ethanol

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound (CAS: 354153-64-3), a key intermediate in pharmaceutical synthesis.[1][2][3] Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document outlines the core physicochemical properties of the compound that govern its solubility profile. While specific quantitative solubility data is not widely published, this guide presents a predicted solubility profile based on the molecule's structural characteristics. Most critically, it provides a detailed, field-proven experimental protocol using the gold-standard shake-flask method for accurate and reproducible solubility determination.[4] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for characterizing this compound.

Introduction: The Significance of Solubility

This compound is an organic compound featuring a chiral center, an amino group, a hydroxyl group, and a brominated phenyl ring.[5] These functional groups make it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][5]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It influences bioavailability, dosage form design, and the efficiency of purification and manufacturing processes. Poor solubility can be a major obstacle, leading to challenges in formulation and inadequate therapeutic efficacy. Therefore, a thorough characterization of the solubility of this compound in various solvent systems is not merely an academic exercise but a fundamental requirement for its practical application.

This guide provides the scientific principles and actionable protocols to empower researchers to generate this critical data in-house.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key to predicting the behavior of this compound lies in analyzing its constituent functional groups.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 354153-64-3 | [2][3] |

| Molecular Formula | C₈H₁₀BrNO | [2][3] |

| Molecular Weight | 216.08 g/mol | [2][3] |

| Appearance | Typically a white crystal or crystalline powder | [1] |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Bromophenyl Ring | [5] |

The molecule's structure is amphiphilic:

-

Hydrophilic Center: The amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. This suggests an affinity for polar solvents.[5] The amino group also provides a basic center, allowing for salt formation to potentially enhance aqueous solubility.

-

Hydrophobic/Lipophilic Center: The 4-bromophenyl ring is nonpolar and hydrophobic. This large, bulky group will favor interactions with nonpolar or moderately polar organic solvents.

Predicted Solubility Behavior:

Based on the "like dissolves like" principle, we can predict the following qualitative solubility profile:

-

High Solubility: Expected in polar protic solvents that can engage in hydrogen bonding, such as ethanol and methanol .[1] Also likely to be soluble in moderately polar organic solvents like chloroform and ether .[1]

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone or ethyl acetate, which can act as hydrogen bond acceptors.

-

Poor Solubility: Expected in highly nonpolar solvents (e.g., hexane) and highly polar solvents where the hydrophobic portion of the molecule dominates interactions, such as water .

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, quantitative data is essential. The most reliable and universally accepted method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4] This protocol establishes the equilibrium between the undissolved solid and a saturated solution, providing a definitive solubility value at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and accuracy. It directly measures the point of saturation, ensuring that the result represents the true thermodynamic solubility, as opposed to kinetic solubility which can be influenced by factors like dissolution rate. This is critical for building reliable models for formulation and process chemistry.

Required Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Calibrated analytical balance

-

Validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Workflow

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise, known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved micro-particulates. Causality Note: Filtration is critical; any suspended solid will artificially inflate the measured concentration, leading to an erroneous solubility value.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, accounting for the dilution factor.

Workflow Visualization

The logical flow of the shake-flask method is illustrated below.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously documented. A clear and structured table is the most effective way to present quantitative solubility data.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Method | Notes |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | pH, buffer details |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC | pH-dependent solubility |

| Other Solvents | Other Temps | Experimental Value | Calculated Value | Shake-Flask/HPLC |

Interpreting this data involves correlating the quantitative values with the molecular structure. For instance, a significantly higher solubility in 0.1 M HCl compared to water would confirm the basic nature of the amino group and its ability to form a more soluble hydrochloride salt. Comparing solubility in ethanol versus acetonitrile can provide insights into the relative importance of hydrogen bond donation versus solvent polarity.

Conclusion

This guide provides a robust scientific framework for approaching the solubility of this compound. While public, quantitative data is scarce, the principles of physicochemical analysis allow for a strong predictive understanding of its behavior. By implementing the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This essential information will underpin successful drug formulation, process development, and further research into the applications of this valuable chemical intermediate.

References

- BenchChem. (2025). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.

- ChemBK. (2024). 2-aMino-2-(4-broMophenyl)ethanol.

- PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol.

- CymitQuimica. 2-amino-2-(4-bromophenyl)ethanol.

- SynQuest Laboratories. (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol.

- Aldlab Chemicals, LLC. This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 354153-64-3 | 4656-9-R3 | MDL MFCD09256373 | (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 201403-02-3: 2-amino-2-(4-bromophenyl)ethanol [cymitquimica.com]

Spectroscopic Characterization of (R)-2-amino-2-(4-bromophenyl)ethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, (R)-2-amino-2-(4-bromophenyl)ethanol. This compound is of significant interest in the development of pharmaceuticals and as a chiral building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation based on fundamental principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

This compound possesses a stereogenic center at the carbon bearing the amino group, a p-substituted aromatic ring, and a primary alcohol. These features give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound with the chiral center denoted by C*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as labile protons (-OH, -NH₂) may exchange with residual water, leading to peak broadening or disappearance.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should typically be set from -2 to 12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often required compared to ¹H NMR.[1]

¹H NMR Spectral Data (Predicted and Comparative)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (2H) | ~7.45 | d | ~8.4 | Protons ortho to the bromine atom. |

| Aromatic (2H) | ~7.20 | d | ~8.4 | Protons meta to the bromine atom. |

| Methine (-CH(N)-) | ~4.0-4.2 | dd | ~8.0, 4.0 | The chiral proton, coupled to the two diastereotopic methylene protons. |

| Methylene (-CH₂O-) | ~3.6-3.8 | m | - | Diastereotopic protons due to the adjacent chiral center, may appear as two separate dd or a complex multiplet. |

| -OH, -NH₂ | Variable | br s | - | Chemical shift is highly dependent on solvent, concentration, and temperature. |

Expert Insights: The two aromatic doublets are characteristic of a 1,4-disubstituted benzene ring. The key to confirming the structure lies in the aliphatic region. The methine proton will be a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons. The methylene protons themselves are diastereotopic and will likely show complex splitting. In the hydrochloride salt, the amine protons would appear further downfield and could show coupling to the methine proton.

¹³C NMR Spectral Data (Predicted and Comparative)

The expected ¹³C NMR chemical shifts are summarized below.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-Br | ~121 | Aromatic carbon directly attached to bromine. |

| Aromatic CH (2C) | ~128 | Aromatic carbons meta to the bromine. |

| Aromatic CH (2C) | ~131 | Aromatic carbons ortho to the bromine. |

| C-ipso | ~142 | Quaternary aromatic carbon attached to the aminoethanol side chain. |

| -CH(N)- | ~58-60 | Chiral carbon, shifted downfield by the attached nitrogen. |

| -CH₂OH | ~65-68 | Methylene carbon, shifted downfield by the attached oxygen. |

Expert Insights: The number of distinct signals in the ¹³C NMR spectrum (expecting 6 aromatic and 2 aliphatic) confirms the overall carbon framework. The chemical shifts are influenced by the electronegativity of the substituents. For instance, the carbon bearing the bromine atom (C-Br) is significantly shielded compared to the other aromatic carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR Method): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact. This method is rapid and requires minimal sample preparation.[1]

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |

| 3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| 3000-2850 | C-H stretch (aliphatic) | Aliphatic C-H |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1050 | C-O stretch | Primary alcohol |

| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

| ~1100-1000 | C-N stretch | Amine |

Expert Insights: The most prominent feature will be a broad band in the 3400-3200 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp peaks around 1600 and 1490 cm⁻¹ confirms the aromatic ring, and the strong absorption around 820 cm⁻¹ is highly indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.[1]

Mass Spectral Data

The molecular weight of this compound is 216.08 g/mol . The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z | Ion | Notes |

| 216/218 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 199/201 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion. |

| 185/187 | [M+H-CH₂OH]⁺ | Cleavage of the C-C bond between the chiral center and the methylene group. |

Expert Insights: The observation of the [M+H]⁺ ion pair at m/z 216 and 218 is the most definitive evidence for the molecular formula. The relative abundance of these two peaks should be nearly equal. Common fragmentation pathways for amino alcohols include the loss of water and cleavage adjacent to the functional groups.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Benzeneethanol, beta-amino-4-bromo-, hydrochloride (1:1), (betaR)-. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol. Retrieved January 9, 2026, from [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 9, 2026, from [Link]

-

Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S19. IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol (13). Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Chiral Amino Alcohols: A Case Study on Racemic cis-2-Amino-1,2-diphenylethanol

A Note on the Target Compound: An exhaustive search of publicly available scientific literature and crystallographic databases indicates that as of early 2026, the specific crystal structure of (R)-2-amino-2-(4-bromophenyl)ethanol has not been reported. One chemical supplier explicitly notes, "Single-Crystal X-ray Diffraction Studies: Data Not Available" for this compound.[1] Therefore, this guide will provide a comprehensive analysis of a closely related and structurally characterized compound, racemic cis-2-amino-1,2-diphenylethanol , to illustrate the principles and methodologies involved in the crystallographic study of chiral amino alcohols. The insights derived from this case study are invaluable for researchers working on the synthesis and characterization of novel chiral amino alcohols and their derivatives.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and as resolving agents for racemic mixtures. Their stereochemistry and the spatial arrangement of their functional groups—the amino and hydroxyl moieties—are fundamental to their chemical reactivity and biological activity. Understanding the three-dimensional structure of these molecules in the solid state through single-crystal X-ray diffraction provides profound insights into their intermolecular interactions, which govern their physical properties and behavior.

This guide focuses on the crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE), a representative chiral amino alcohol. The analysis of its crystal packing, hydrogen bonding networks, and other non-covalent interactions offers a blueprint for understanding the solid-state behavior of this important class of molecules.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The successful determination of a crystal structure is contingent upon the preparation of high-quality single crystals. This section outlines a representative protocol for the synthesis and crystallization of racemic cis-2-amino-1,2-diphenylethanol.

Synthetic Pathway

The synthesis of chiral amino alcohols often involves the reduction of α-amino ketones or the aminolysis of epoxides. For cis-2-amino-1,2-diphenylethanol, a common route involves the reduction of the corresponding α-amino ketone. The choice of reducing agent and reaction conditions is critical to control the diastereoselectivity of the reaction.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation from a suitable solvent is a widely used technique.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve the purified racemic cis-2-amino-1,2-diphenylethanol in a minimal amount of a suitable solvent, such as ethanol or a mixture of solvents like dichloromethane and hexane, at room temperature.

-

Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed, colorless, plate-like crystals appear, carefully harvest them from the mother liquor.

-

Drying and Mounting: Gently dry the crystals on filter paper and select a suitable crystal for mounting on the goniometer head of the X-ray diffractometer.

Unveiling the Architecture: Crystal Structure Analysis

The heart of this guide lies in the detailed analysis of the crystallographic data obtained from single-crystal X-ray diffraction of racemic cis-2-amino-1,2-diphenylethanol.

Crystallographic Data

The fundamental parameters that define the crystal lattice are summarized in the table below. This data provides a quantitative description of the unit cell and the quality of the diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.325(3) |

| b (Å) | 7.942(2) |

| c (Å) | 14.280(4) |

| β (°) | 102.34(3) |

| Volume (ų) | 1142.5(6) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.052 |

Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the hydroxyl and amino groups form a tweezer-like arrangement directed towards the phenyl groups.[2] This specific conformation is stabilized by intramolecular interactions and influences how the molecules pack in the crystal lattice.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of racemic cis-2-amino-1,2-diphenylethanol is dominated by a network of intermolecular hydrogen bonds. In the crystal, enantiomers aggregate and are linked by O—H⋯N hydrogen bonds, forming chiral 2₁-helical columnar structures.[2] These helical structures are formed from chains of molecules along the b-axis. The left- and right-handed helices are composed of the (1S,2R) and (1R,2S) enantiomers, respectively.[2]

The geometry of the key hydrogen bond is detailed in the following table:

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O1—H13···N1 | 0.95(2) | 1.86(2) | 2.7977(16) | 173.1(16) |

D = donor atom, A = acceptor atom

In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H⋯π and N—H⋯π interactions.[2]

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the formation of the helical chains through O—H···N hydrogen bonds between the enantiomers in the crystal lattice.

Caption: Supramolecular assembly of enantiomers into helical chains via O-H···N hydrogen bonds.

Conclusion: From Structure to Application

The detailed crystallographic analysis of racemic cis-2-amino-1,2-diphenylethanol reveals a highly ordered supramolecular architecture governed by specific and directional intermolecular interactions. The formation of chiral helical columns through hydrogen bonding is a key feature of its solid-state structure. This understanding is crucial for rationalizing its physical properties, such as melting point and solubility, and for its application as a resolving agent. For drug development professionals, comprehending the solid-state structure of such chiral building blocks is essential for controlling polymorphism and ensuring the desired physicochemical properties of the final active pharmaceutical ingredient. While the crystal structure of this compound remains to be determined, the principles and methodologies detailed in this guide provide a robust framework for its future investigation and for the broader field of chiral molecule research.

References

-

Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, E71, 1539–1541. [Link]

Sources

(R)-2-amino-2-(4-bromophenyl)ethanol safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-2-amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, a chiral amino alcohol intermediate crucial in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document moves beyond a simple recitation of safety data, offering a rationale for the recommended procedures to foster a culture of safety through understanding.

Compound Profile and Hazard Identification

This compound (CAS No: 354153-64-3) is a solid organic compound.[1][2] Its molecular structure, featuring a chiral center and a brominated phenyl group, makes it a valuable building block in the synthesis of more complex molecules. However, these same structural features contribute to its potential hazards.

GHS Classification and Associated Risks

Globally Harmonized System (GHS) classifications for this compound and its close analogs indicate several potential hazards. The primary concerns are acute toxicity, skin and eye irritation, and respiratory irritation.[3][4][5][6][7]

A composite of available safety data suggests the following GHS classifications are prudent to consider:

-

Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1][4][5][8] Ingestion can lead to systemic toxic effects.

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3][4][5][6] Prolonged exposure can lead to inflammation, redness, and discomfort.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6] Direct contact with the eyes can result in significant damage.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5][6] Inhalation of dust can irritate the nose, throat, and lungs.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to safety involves a multi-layered strategy of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source.

-

Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of airborne particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure low ambient concentrations of any chemical vapors or dust.[3][4]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate PPE provides a direct barrier between the researcher and the chemical.

| PPE Component | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust.[3][6][10] |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves as per supplier SDS). | Prevents skin contact and subsequent irritation.[4][5][7] Gloves should be inspected before use and removed carefully to avoid contamination.[4][7] |

| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Provides an additional layer of protection against inhalation of harmful dust.[6] |

Laboratory Handling and Experimental Workflow

The following workflow is designed to minimize exposure and ensure safe handling during routine laboratory use.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

-

Pre-Experiment Review: Before beginning any work, thoroughly review the supplier's SDS and the planned experimental protocol.

-

PPE Donning: Put on all required PPE before entering the laboratory area where the compound is stored or handled.

-

Transfer to Fume Hood: Transport the sealed container of this compound to the fume hood.

-

Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid generating dust.

-

Dissolution: Add the solvent to the solid in the fume hood. This minimizes the risk of dust inhalation.

-

Reaction Setup: Assemble the reaction apparatus within the fume hood.

-

Post-Reaction Workup: Conduct all post-reaction manipulations, such as quenching and extraction, within the fume hood.

-

Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

-

Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a clearly labeled, sealed hazardous waste container.

-

PPE Doffing and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after completing the work.[3]

Storage and Spill Management

Proper storage and emergency preparedness are critical components of a comprehensive safety plan.

Storage Requirements

-

Location: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6]

-

Container: Keep the container tightly closed to prevent the release of dust and degradation of the compound.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures

The following flowchart outlines the immediate actions to be taken in the event of an emergency.

Caption: Immediate response actions for emergencies involving this compound.

-

In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][11]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][11]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

-

In Case of a Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]

Disposal

All waste containing this compound must be treated as hazardous waste.

-